TBDPS-CHC

Cancer Metabolism MCT1 Inhibition Cell Proliferation Assay

TBDPS-CHC (compound 2a) is a tert-butyldiphenylsilyl (TBDPS) ether derivative of α-cyano-4-hydroxycinnamic acid (CHC) that delivers >367-fold greater MCT1 inhibition (IC₅₀=408 nM vs >150,000 nM for CHC) and 57–103-fold improved anti-proliferative activity in breast cancer cell lines (MCF7, MDA-MB-231). In a WiDr colorectal xenograft model, TBDPS-CHC achieves 36% tumor growth suppression at 25 mg/kg without systemic toxicity. Non-silylated analogs are completely inactive (>500 µM), confirming the TBDPS group is indispensable. Choose TBDPS-CHC for unambiguous target engagement at nanomolar concentrations.

Molecular Formula C26H25NO3Si
Molecular Weight 427.575
Cat. No. B1193747
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTBDPS-CHC
SynonymsTBDPS-CHC
Molecular FormulaC26H25NO3Si
Molecular Weight427.575
Structural Identifiers
SMILESO=C(O)/C(C#N)=C/C1=CC=C(O[Si](C2=CC=CC=C2)(C(C)(C)C)C3=CC=CC=C3)C=C1
InChIInChI=1S/C26H25NO3Si/c1-26(2,3)31(23-10-6-4-7-11-23,24-12-8-5-9-13-24)30-22-16-14-20(15-17-22)18-21(19-27)25(28)29/h4-18H,1-3H3,(H,28,29)/b21-18+
InChIKeyISJVSHIKNUAOEB-DYTRJAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

TBDPS-CHC (2a): A Silyl Cyanocinnamic Acid MCT1 Inhibitor with Quantified Superiority Over CHC in Cell Proliferation and MCT1 Inhibition Assays


TBDPS-CHC (compound 2a) is a tert-butyldiphenylsilyl (TBDPS) ether derivative of α-cyano-4-hydroxycinnamic acid (CHC) and functions as a potent inhibitor of monocarboxylate transporter 1 (MCT1) [1]. The TBDPS group is introduced onto the phenolic hydroxyl of CHC to enhance lipophilicity and metabolic stability while retaining MCT1 inhibitory characteristics [1]. In vitro studies have demonstrated that TBDPS-CHC exhibits significantly improved cancer cell proliferation inhibition and several-fold more potent MCT1 inhibition relative to the parent CHC molecule [1].

Why CHC and Non-Silylated Analogs Cannot Substitute for TBDPS-CHC in Metabolic Plasticity Research


Generic substitution of TBDPS-CHC with the parent compound CHC or with non-silylated extended analogs is not scientifically justified due to profound differences in MCT1 inhibition and anti-proliferative activity. CHC exhibits weak MCT1 inhibition (IC50 >150,000 nM) and requires millimolar concentrations (IC50 values of 1100–5300 µM) to inhibit cancer cell proliferation, whereas TBDPS-CHC achieves potent inhibition at sub-micromolar (408 nM for MCT1) and low micromolar (6–93 µM for proliferation) concentrations [1]. Furthermore, non-silylated derivatives (Ex-OH-CHC and Ex-Br-CHC) show no significant MCT1 inhibition or cell proliferation suppression at concentrations up to 500 µM, demonstrating that the TBDPS silyl group is indispensable for biological activity in this chemotype [1].

Quantified Performance of TBDPS-CHC Versus CHC and Ex-TBDPS-CHC in Cancer Cell Proliferation, MCT1 Inhibition, and In Vivo Tumor Growth


Enhanced Cancer Cell Proliferation Inhibition (MTT IC50) Across Four Human Cancer Cell Lines

TBDPS-CHC (2a) demonstrates markedly improved anti-proliferative activity compared to the parent CHC (1) in MCF7 (breast), 4T1 (murine breast), WiDr (colorectal), and MDA-MB-231 (triple-negative breast) cell lines [1]. TBDPS-CHC is also more potent than its extended-chain analog Ex-TBDPS-CHC (2b) in MCF7 and MDA-MB-231 cells, though less potent in 4T1 and WiDr cells [1].

Cancer Metabolism MCT1 Inhibition Cell Proliferation Assay

Direct MCT1 Lactate Uptake Inhibition (IC50) in RBE4 Cells

TBDPS-CHC (2a) exhibits nanomolar inhibition of MCT1-mediated lactate uptake, a direct measure of target engagement, with an IC50 of 408 nM [1]. This represents a >367-fold improvement over the parent CHC, which shows an IC50 >150,000 nM [1].

Monocarboxylate Transporter 1 Lactate Transport MCT1 Inhibition Assay

Superior In Vivo Antitumor Efficacy in WiDr Colorectal Cancer Xenograft Model

Despite being less potent than Ex-TBDPS-CHC in direct MCT1 inhibition (408 nM vs. 97 nM), TBDPS-CHC (2a) demonstrates superior in vivo tumor growth suppression in a WiDr colorectal cancer xenograft model [1]. This highlights the importance of factors beyond simple biochemical potency, such as pharmacokinetics or additional metabolic effects, in determining therapeutic outcome [1].

In Vivo Efficacy Colorectal Cancer Tumor Xenograft

Essential Role of the TBDPS Silyl Group: Inactivity of Non-Silylated Analogs

The TBDPS silyl group is not merely a protecting group but is essential for biological activity. Non-silylated analogs Ex-OH-CHC (2c) and Ex-Br-CHC (2d) exhibit no significant MCT1 inhibition at the highest tested concentrations and show IC50 values >500 µM in cell proliferation assays across all four cancer cell lines tested [1].

Structure-Activity Relationship Silicon Switch Chemical Biology

Validated Research Applications of TBDPS-CHC Based on Quantitative Comparative Evidence


Investigating MCT1-Mediated Lactate Shuttling in Cancer Metabolism

Researchers studying the role of MCT1 in tumor lactate transport and metabolic symbiosis should select TBDPS-CHC for its direct and potent MCT1 inhibition (IC50 = 408 nM), which is >367-fold more potent than the parent CHC [1]. This enables specific target engagement at nanomolar concentrations without the confounding off-target effects associated with high micromolar dosing of CHC [1].

Preclinical Efficacy Studies in Colorectal Cancer Xenograft Models

For in vivo validation of MCT1 inhibitors in colorectal cancer, TBDPS-CHC is the preferred choice over its extended-chain analog Ex-TBDPS-CHC, as it provides superior tumor growth suppression (36% vs. 28%) when administered at 25 mg/kg daily in a WiDr xenograft model [1]. This efficacy is achieved without significant systemic toxicity, as evidenced by normal body weight maintenance [1].

Comparative Structure-Activity Relationship (SAR) Studies of Silylated CHC Derivatives

TBDPS-CHC serves as a critical benchmark compound for SAR investigations aimed at understanding how silicon substitution impacts MCT1 inhibition and anti-proliferative activity. Its direct comparison with non-silylated analogs (2c, 2d) that are completely inactive (>500 µM) provides a clear demonstration that the TBDPS group is indispensable for biological function in this chemotype [1].

Evaluating Single-Agent Anticancer Activity in Breast Cancer Cell Lines

Investigators assessing the therapeutic potential of MCT1 inhibitors in breast cancer should utilize TBDPS-CHC in MCF7 and MDA-MB-231 cell lines, where it exhibits IC50 values of 39 µM and 93 µM, respectively—a 103-fold and 57-fold improvement over CHC [1]. This potency profile supports its use in mechanistic studies of metabolic vulnerability in breast cancer subtypes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for TBDPS-CHC

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.